molecular formula C3H7NO3 B10827289 L-serine-d7

L-serine-d7

Cat. No.: B10827289
M. Wt: 112.14 g/mol
InChI Key: MTCFGRXMJLQNBG-DTZHYFPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine-d7 is a deuterated form of L-serine, a non-essential amino acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used as an internal standard in mass spectrometry for the quantification of L-serine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Serine-d7 is synthesized through the deuteration of L-serine. The process involves the exchange of hydrogen atoms in L-serine with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research .

Chemical Reactions Analysis

Types of Reactions

L-Serine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions are deuterated derivatives of L-serine, which are used in various scientific applications .

Mechanism of Action

L-Serine-d7 exerts its effects through its role as a precursor in various biochemical pathways. It is involved in the synthesis of proteins, phospholipids, and neurotransmitters. The deuterium labeling allows for precise tracking and quantification in metabolic studies . This compound interacts with glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Properties

Molecular Formula

C3H7NO3

Molecular Weight

112.14 g/mol

IUPAC Name

deuterio (2S)-2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3

InChI Key

MTCFGRXMJLQNBG-DTZHYFPHSA-N

Isomeric SMILES

[2H][C@@](C(=O)O[2H])(C([2H])([2H])O[2H])N([2H])[2H]

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

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